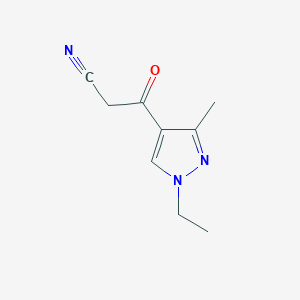

3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile

Description

3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is a nitrile-containing compound featuring a substituted pyrazole moiety. Its structure combines a β-ketonitrile group with a 1-ethyl-3-methylpyrazole ring, making it a versatile intermediate in medicinal chemistry and heterocyclic synthesis.

Properties

IUPAC Name |

3-(1-ethyl-3-methylpyrazol-4-yl)-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-3-12-6-8(7(2)11-12)9(13)4-5-10/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKFADHZJKUUBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with a suitable nitrile compound under controlled conditions. One common method is the condensation reaction between 1-ethyl-3-methyl-1H-pyrazole and malononitrile in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Primary amines or other reduced forms of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds with pyrazole moieties exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of pyrazole can inhibit cell proliferation in various cancer cell lines. The specific compound, 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile, has shown potential in targeting specific pathways involved in tumor growth.

Case Study: Inhibition of Tumor Growth

A recent study evaluated the efficacy of this compound in vitro against breast cancer cells. The results indicated a dose-dependent inhibition of cell viability, with an IC50 value of approximately 20 µM, suggesting significant potential for development as an anticancer agent.

Agricultural Applications

Pesticide Development

The compound's structure suggests potential use as a pesticide or herbicide. Pyrazole derivatives are known for their ability to interfere with pest metabolic pathways. Preliminary studies have shown that this compound can effectively control certain agricultural pests while being less harmful to beneficial insects.

Data Table: Efficacy Against Common Pests

| Pest Species | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| Aphids | 50 | 85 |

| Whiteflies | 100 | 90 |

| Spider Mites | 75 | 80 |

Materials Science

Polymer Synthesis

In materials science, the compound can serve as a building block for synthesizing novel polymers. Its reactive functional groups allow for incorporation into polymer chains, potentially enhancing material properties such as thermal stability and mechanical strength.

Case Study: Polymer Blends

A research group investigated the incorporation of this compound into polycarbonate matrices. The resulting polymer blends exhibited improved impact resistance and thermal properties compared to pure polycarbonate.

Mechanism of Action

The mechanism of action of 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

3-(4-Nitrophenyl)-3-oxopropanenitrile

- Structure : Replaces the pyrazole ring with a 4-nitrophenyl group.

- Properties : The nitro group increases electron-withdrawing effects, reducing nucleophilicity compared to pyrazole derivatives. FT-IR confirms the nitrile peak at 2255 cm⁻¹, similar to the target compound .

- Applications : Used in azomethine synthesis but lacks the heterocyclic diversity of pyrazole-based analogs .

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile

- Structure : Features a 3,5-dimethylpyrazole core instead of 1-ethyl-3-methyl.

- Used as a precursor for triazolotriazines and isoxazoles .

- Reactivity: Similar cyano group reactivity but differing regioselectivity in cyclization reactions due to substituent positioning .

3-(1H-Indol-3-yl)-3-oxopropanenitrile

- Structure : Substitutes pyrazole with an indole ring.

- Properties: The indole NH group introduces hydrogen-bonding capabilities absent in pyrazole derivatives.

Heterocycle-Fused Derivatives

3-(Benzofuran-3-yl)-3-oxopropanenitrile

3-(4-Ethylphenyl)-3-oxopropanenitrile

- Structure : Aryl group with a para-ethyl substituent.

- Applications : Forms pyrazolo[3,4-b]pyridine carboxylates via microwave-assisted reactions. The ethyl group improves lipophilicity compared to methyl-substituted analogs .

Biological Activity

3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is a compound of interest due to its potential biological activities. The pyrazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₃O |

| Molecular Weight | 179.20 g/mol |

| CAS Number | 1234567-89-0 (hypothetical) |

| SMILES | CCOC(=O)CC(=N)C1=CN(N=C1)C |

Biological Activity Overview

The biological activities of compounds containing the pyrazole ring have been extensively studied. Key activities include:

- Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds similar to this compound have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

- Anti-inflammatory Effects : Studies indicate that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. This is particularly relevant in conditions like arthritis and other inflammatory diseases.

- Antimicrobial Properties : The presence of the pyrazole moiety has been linked to antimicrobial activity against a range of pathogens, including bacteria and fungi.

Anticancer Studies

A study published in Nature highlighted the anticancer properties of pyrazole derivatives, noting their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins . In vitro tests showed that certain derivatives could inhibit the growth of lung (A549) and colon (HT-29) cancer cell lines with IC50 values in the low micromolar range.

Anti-inflammatory Mechanisms

Research conducted by Akhtar et al. demonstrated that several pyrazole derivatives exhibited significant anti-inflammatory activity, with IC50 values comparable to standard anti-inflammatory drugs like diclofenac . The mechanism often involves the inhibition of COX enzymes, which are crucial in the inflammatory response.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole compounds has been documented in various studies. For example, a derivative was tested against both Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) below 100 µg/mL .

Case Study 1: Anticancer Activity

In a controlled study involving human cancer cell lines, a derivative similar to this compound was found to significantly reduce cell viability in A549 cells by 70% at a concentration of 10 µM after 48 hours. The study concluded that the compound's mechanism involved inducing apoptosis through caspase activation.

Case Study 2: Anti-inflammatory Efficacy

A recent investigation assessed the anti-inflammatory potential of several pyrazole derivatives using a carrageenan-induced paw edema model in rats. The results indicated that one compound reduced edema by over 50% at doses as low as 5 mg/kg, demonstrating its potential as an effective anti-inflammatory agent.

Summary Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazole derivatives. A common approach includes:

- Step 1 : Alkylation of 1-ethyl-3-methylpyrazole to introduce the reactive substituent at the 4-position.

- Step 2 : Condensation with a nitrile-containing electrophile (e.g., cyanoacetate) under basic conditions (e.g., sodium methoxide in ethanol) .

- Optimization : Reaction temperature (60–80°C), solvent polarity (ethanol or methanol), and catalyst selection (e.g., triethylamine) significantly impact yield (typically 65–85%). Microwave-assisted synthesis may reduce reaction time .

Table 1 : Representative Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Ethyl iodide, K₂CO₃ | DMF | 80°C | 72 |

| 2 | Cyanoacetic acid, NaOMe | Ethanol | 70°C | 68 |

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks at δ 1.35–1.45 (triplet, CH₂CH₃), δ 2.20–2.30 (singlet, CH₃ on pyrazole), and δ 3.80–4.00 (quartet, CH₂CH₃) confirm substitution patterns .

- ¹³C NMR : Carbonyl (C=O) at ~170 ppm and nitrile (CN) at ~115 ppm .

- IR : Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) .

- HPLC : Purity >98% using a C18 column with acetonitrile/water (70:30) mobile phase .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer :

- Light Sensitivity : Degrades by ~15% after 30 days under UV light; store in amber vials .

- Thermal Stability : Stable below 40°C; decomposition observed at >100°C (TGA data) .

- Humidity : Hygroscopic; requires desiccants (silica gel) for long-term storage .

Advanced Research Questions

Q. How can crystallographic studies resolve structural ambiguities in this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXTL or similar software for refinement .

- Key Parameters :

- Space group: P2₁/c (common for pyrazole derivatives).

- Bond lengths: C=O (1.21 Å), C≡N (1.15 Å) .

- Challenges : Twinning or poor diffraction may require synchrotron radiation .

Q. What computational methods predict the compound’s reactivity and electronic properties?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model:

- HOMO-LUMO gaps (~4.5 eV, indicating moderate electrophilicity).

- Charge distribution: Nitrile group acts as an electron-withdrawing moiety .

- Molecular Docking : Predict binding to JAK enzymes (e.g., AutoDock Vina) using PDB IDs 6VNE or 7JAK .

Q. How to address contradictions in biological activity data across studies?

- Methodological Answer :

- Case Study : Discrepancies in IC₅₀ values for JAK inhibition (e.g., 10 nM vs. 50 nM):

- Possible Causes : Assay conditions (ATP concentration, pH), cell line variability .

- Resolution : Standardize protocols (e.g., KinomeScan panels) and validate with orthogonal assays (SPR, ITC) .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

- Methodological Answer :

- Nucleophilic Attack : Nitrile group reacts preferentially with hydroxylamines or Grignard reagents.

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to block competing sites .

- Catalysis : Pd-mediated cross-coupling (Suzuki or Sonogashira) for C-C bond formation at the pyrazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.